3,5-DiethylphenylZinc bromide
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Overview
Description
3,5-DiethylphenylZinc bromide is an organozinc compound with the molecular formula C10H13BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-DiethylphenylZinc bromide can be synthesized through the reaction of 3,5-diethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a zinc-copper couple to facilitate the formation of the organozinc compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include the use of automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3,5-DiethylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product would be a biaryl compound .
Scientific Research Applications
3,5-DiethylphenylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use it to develop new drugs and therapeutic agents by facilitating the formation of carbon-carbon bonds in drug molecules.
Mechanism of Action
The mechanism of action of 3,5-DiethylphenylZinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of the bromide ion, which stabilizes the organozinc compound .
Comparison with Similar Compounds
Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the ethyl groups, making it less sterically hindered.
3,5-DimethylphenylZinc bromide: Similar but with methyl groups instead of ethyl groups, affecting its reactivity and steric properties.
4-EthylphenylZinc bromide: Similar but with the ethyl group in a different position, influencing its chemical behavior
Uniqueness
3,5-DiethylphenylZinc bromide is unique due to the presence of two ethyl groups at the 3 and 5 positions on the phenyl ring. This structural feature provides specific steric and electronic properties that influence its reactivity and selectivity in chemical reactions. The compound’s ability to participate in a wide range of reactions makes it a versatile reagent in synthetic chemistry.
Properties
Molecular Formula |
C10H13BrZn |
---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
bromozinc(1+);1,3-diethylbenzene-5-ide |
InChI |
InChI=1S/C10H13.BrH.Zn/c1-3-9-6-5-7-10(4-2)8-9;;/h6-8H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
BISZMCDWAZUTJP-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC(=C[C-]=C1)CC.[Zn+]Br |
Origin of Product |
United States |
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